molecular formula C7H9N3O2 B6274570 1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole CAS No. 2375772-61-3

1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole

Cat. No. B6274570
CAS RN: 2375772-61-3
M. Wt: 167.2
InChI Key:
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Description

1,3-Dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole, also known as DMNP, is a pyrazole compound that has been studied extensively in recent years due to its potential applications in the fields of organic chemistry, medicinal chemistry, and biochemistry. DMNP is a unique molecule due to its ability to form a stable nitro group that can be used to modify the structure of other molecules. This makes DMNP a useful tool for synthetic organic chemists and medicinal chemists, as well as for those studying the biochemical and physiological effects of various compounds.

Scientific Research Applications

1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole has been studied extensively in recent years due to its potential applications in the fields of organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, 1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole can be used as a nitrating agent to modify the structure of other molecules. In medicinal chemistry, 1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole can be used to synthesize new compounds that can be used to study the biochemical and physiological effects of various compounds. In biochemistry, 1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole can be used to study the structure and function of proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole is not fully understood. However, it is believed that the nitro group of 1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole can be used to modify the structure of other molecules, which can then be used to study the biochemical and physiological effects of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole have not been extensively studied. However, it has been shown to have some effects on the structure and function of proteins and other biomolecules. For example, 1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole has been shown to interact with the amino acid cysteine, which can result in the formation of a covalent bond between the two molecules. This interaction can alter the structure and function of proteins and other biomolecules, which can have effects on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole in lab experiments is its ability to form a stable nitro group that can be used to modify the structure of other molecules. This makes 1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole a useful tool for synthetic organic chemists and medicinal chemists, as well as for those studying the biochemical and physiological effects of various compounds. However, 1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole also has some limitations. For example, it is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, 1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole is a relatively unstable compound, which can make it difficult to store and transport.

Future Directions

The potential applications of 1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole are vast, and there are many possible future directions for research. One potential direction is to explore the use of 1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole in drug design and development. 1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole could be used to modify the structure of existing drugs or to create new compounds that have the potential to be more effective than existing drugs. Additionally, 1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole could be used to study the biochemical and physiological effects of various compounds, which could lead to new insights into the mechanisms of action of various drugs. Another potential direction is to explore the use of 1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole in the synthesis of materials for use in biotechnology and nanotechnology. 1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole could be used to modify the structure of existing materials or to create new materials with improved properties. Additionally, 1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole could be used to study the structure and function of proteins and other biomolecules, which could lead to new insights into the mechanisms of action of various materials. Finally, 1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole could be used to study the biochemical and physiological effects of various compounds, which could lead to new insights into the interactions between different molecules.

Synthesis Methods

1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole can be synthesized using a variety of methods. The most common method involves the reaction of 1,3-dimethyl-4-hydroxy-1H-pyrazole with nitroethane in the presence of a strong acid such as sulfuric acid. This reaction results in the formation of 1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole, which can then be isolated and purified. Other methods for synthesizing 1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole include the reaction of 1,3-dimethyl-4-hydroxy-1H-pyrazole with nitroethane in the presence of a base such as pyridine, and the reaction of 1,3-dimethyl-4-hydroxy-1H-pyrazole with nitromethane in the presence of a strong acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with nitroethene followed by reduction of the resulting nitroalkene to the corresponding amine and cyclization to form the pyrazole ring.", "Starting Materials": [ "3-methyl-1-phenyl-2-pyrazolin-5-one", "nitroethene", "reducing agent", "cyclization reagent" ], "Reaction": [ "Condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with nitroethene in the presence of a suitable catalyst to form the corresponding nitroalkene", "Reduction of the nitroalkene to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride", "Cyclization of the amine with a suitable cyclization reagent such as acetic anhydride or phosphorus oxychloride to form the pyrazole ring", "Isolation and purification of the desired product" ] }

CAS RN

2375772-61-3

Product Name

1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole

Molecular Formula

C7H9N3O2

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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